molecular formula C10H18F3N B1466014 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine CAS No. 1518902-89-0

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Cat. No. B1466014
CAS RN: 1518902-89-0
M. Wt: 209.25 g/mol
InChI Key: RPRAIIZAPVMGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine, also known as 2-CFTBA, is a versatile organic compound that has been used in a variety of scientific applications. It is a cyclohexyl derivative of trifluorobutane-1-amine and is used as an intermediate in the synthesis of organic compounds. It is also used as a reagent in organic chemistry, as a catalyst in catalytic hydrogenation processes, and as a ligand in coordination chemistry. In addition, 2-CFTBA has been used in the synthesis of pharmaceuticals and other compounds. This article will discuss the synthesis of 2-CFTBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Nucleophilic Substitution Mechanisms

The study by Fujita et al. (2004) explores nucleophilic substitution reactions of cyclohexenyl iodonium salts, providing insights into the elimination-addition mechanism. This research demonstrates the generation of cyclohexyne intermediates in reactions with amines, albeit noting amines as less effective bases for this process. The work elucidates on kinetic deuterium isotope effects, offering a deeper understanding of the reaction pathways involved when using bases of different anionic strengths (Fujita et al., 2004).

Asymmetric Synthesis

Han et al. (2019) disclose an effective method for the asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, highlighting the demand for enantiomerically pure derivatives of similar compounds in drug design. This methodology employs a recyclable chiral auxiliary, showcasing an innovative approach to synthesizing bioisostere of leucine moiety (Han et al., 2019).

properties

IUPAC Name

2-cyclohexyl-4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9H,1-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRAIIZAPVMGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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